molecular formula C13H25ClN2O2 B2816525 tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride CAS No. 2445790-39-4

tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride

Cat. No.: B2816525
CAS No.: 2445790-39-4
M. Wt: 276.81
InChI Key: CXPHAKCFUMZXPM-UHFFFAOYSA-N
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Description

tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride is a chemical compound with a complex bicyclic structure. It is known for its applications in organic synthesis and pharmaceutical research. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride typically involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with aminomethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride is unique due to its aminomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-10-4-6-13(15,9-14)7-5-10;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPHAKCFUMZXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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